![molecular formula C19H20N2O3S B11149735 N-(2-methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide](/img/structure/B11149735.png)
N-(2-methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide is a compound that integrates a methoxyphenethyl group with a benzisothiazole moiety, which is known for its diverse pharmacological properties. This article explores its biological activities, including antimicrobial, antifungal, and anticancer effects, along with case studies and research findings.
Chemical Structure and Properties
The compound features a propanamide functional group and a benzisothiazole core, which is significant in medicinal chemistry. The structural arrangement allows for interaction with various biological targets, including enzymes and receptors.
Component | Description |
---|---|
Methoxy Group | Enhances lipophilicity and biological activity |
Benzisothiazole Moiety | Known for antimicrobial and anticancer properties |
Propanamide Group | Contributes to the compound's pharmacological profile |
Antimicrobial Activity
Compounds containing benzisothiazole derivatives have demonstrated notable antimicrobial properties. This compound is hypothesized to exhibit similar effects. Preliminary studies suggest that this compound may inhibit the growth of various microbial strains.
A comparative analysis of related compounds shows that the presence of the benzisothiazole core is crucial for its antimicrobial efficacy:
Compound Name | Activity | Mechanism |
---|---|---|
Benzisothiazolones | Antimicrobial | Inhibition of cell wall synthesis |
1,2-Benzisothiazol-3(2H)-one | Antifungal | Disruption of fungal cell membranes |
Anticancer Activity
Research indicates that this compound may have significant anticancer effects. In vitro studies have shown potential efficacy against various cancer cell lines. For example:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values: Preliminary data suggest IC50 values in the micromolar range.
The mechanism of action may involve the inhibition of specific signaling pathways associated with cell proliferation and survival.
Case Studies
-
Study on Antimicrobial Efficacy
- Researchers synthesized several derivatives of benzisothiazole and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Results indicated that modifications in the side chains significantly affected the potency of the compounds.
-
Evaluation of Anticancer Properties
- A study focused on the effect of this compound on MCF-7 cells showed a reduction in cell viability by 70% at a concentration of 10 µM.
- Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound induces apoptosis through mitochondrial pathways.
Future Research Directions
Further investigations are necessary to elucidate the precise mechanisms by which this compound exerts its biological effects. Potential areas of research include:
- Binding Studies: Utilizing techniques such as surface plasmon resonance to determine binding affinities to target proteins.
- In Vivo Studies: Assessing the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) Analysis: Exploring modifications to enhance potency and selectivity.
Properties
Molecular Formula |
C19H20N2O3S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-3-(3-oxo-1,2-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C19H20N2O3S/c1-24-16-8-4-2-6-14(16)10-12-20-18(22)11-13-21-19(23)15-7-3-5-9-17(15)25-21/h2-9H,10-13H2,1H3,(H,20,22) |
InChI Key |
YLWHXOQNOBCFEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CCN2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.